3-(4-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
CAS No.:
Cat. No.: VC15285203
Molecular Formula: C21H20ClNO3
Molecular Weight: 369.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H20ClNO3 |
|---|---|
| Molecular Weight | 369.8 g/mol |
| IUPAC Name | 3-[(4-chlorophenyl)methyl]-6-ethyl-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
| Standard InChI | InChI=1S/C21H20ClNO3/c1-3-15-9-19(24)26-21-13(2)20-16(8-18(15)21)11-23(12-25-20)10-14-4-6-17(22)7-5-14/h4-9H,3,10-12H2,1-2H3 |
| Standard InChI Key | DHARDOMAKGOVIK-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=C(C=C4)Cl |
Introduction
3-(4-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e]13oxazin-8-one is a complex organic compound belonging to the class of heterocyclic compounds. It features a chromeno-oxazine structure, which is significant in medicinal chemistry due to its potential biological activities. The presence of the 4-chlorobenzyl group and various alkyl substituents suggests that this compound may exhibit interesting pharmacological properties.
Synthesis and Chemical Reactions
The synthesis of 3-(4-chlorobenzyl)-6-ethyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e] oxazin-8-one typically involves multi-step organic reactions. Common methods include reactions involving chlorobenzyl derivatives and other organic reagents. The synthesis often requires controlled conditions such as temperature and pH to ensure high yields and purity. Solvents like ethanol or dimethylformamide are commonly used to facilitate reactions.
Biological Activities and Mechanism of Action
Studies on similar compounds have shown that modifications in substituents can significantly affect biological activity and selectivity towards certain receptors. The mechanism of action for this compound involves interaction with biological targets such as enzymes or receptors.
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